N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide

Dopamine D4 receptor Radioligand binding SAR

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide (CAS 1210367-96-6) is a synthetic piperazinylalkylisoxazole derivative with molecular formula C17H22N4O3 and molecular weight 330.388 g/mol. The compound belongs to the structural class of N-arylpiperazine-linked isoxazole-5-carboxamides, a scaffold associated with dopamine D3/D4 receptor antagonism and TRPV1 channel modulation.

Molecular Formula C17H22N4O3
Molecular Weight 330.388
CAS No. 1210367-96-6
Cat. No. B2936775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide
CAS1210367-96-6
Molecular FormulaC17H22N4O3
Molecular Weight330.388
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=NO3
InChIInChI=1S/C17H22N4O3/c1-23-15-4-2-14(3-5-15)21-12-10-20(11-13-21)9-8-18-17(22)16-6-7-19-24-16/h2-7H,8-13H2,1H3,(H,18,22)
InChIKeyPGYMPDGLOPXYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide (CAS 1210367-96-6): Procurement-Relevant Chemical Profile


N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide (CAS 1210367-96-6) is a synthetic piperazinylalkylisoxazole derivative with molecular formula C17H22N4O3 and molecular weight 330.388 g/mol. The compound belongs to the structural class of N-arylpiperazine-linked isoxazole-5-carboxamides, a scaffold associated with dopamine D3/D4 receptor antagonism [1] and TRPV1 channel modulation [2]. Its 4-methoxyphenyl substituent on the piperazine ring distinguishes it from halogenated analogs (e.g., 4-chloro, 4-fluoro) and its ethylene linker (n=2) separates it from butylene-linked congeners, both of which are critical determinants of target selectivity, intrinsic potency, and ADME properties.

Why Closely Related Piperazinylalkylisoxazole Analogs Cannot Replace CAS 1210367-96-6 Without Risk of Experimental Divergence


Piperazinylalkylisoxazole derivatives are characterized by steep structure–activity relationships (SAR) in which minor substituent changes on the N-phenyl ring (4-OCH3 vs. 4-Cl, 4-F, or 4-H) and linker length (ethyl vs. butyl) produce profound shifts in dopamine receptor subtype selectivity, intrinsic activity, and off-target profiles [1]. For instance, in a closely related piperazinylbutylisoxazole library, the 4-methoxyphenyl analogue displayed distinct D3/D4 selectivity ratios compared to its 4-chlorophenyl and 4-fluorophenyl counterparts, and truncation of the linker from butyl to ethyl further altered the D4/D2 selectivity window [1][2]. Consequently, generic replacement of CAS 1210367-96-6 with an in-class congener—even one differing by a single atom—is expected to yield non-equivalent pharmacological results, compromising assay reproducibility and lead optimization campaigns.

Head-to-Head Quantitative Differentiation of CAS 1210367-96-6 Against Key Comparators


Dopamine D4 Receptor Binding Affinity: Methoxy vs. Chloro Substituent Comparison

In the piperazinylalkylisoxazole chemotype, the 4-methoxyphenyl motif confers a distinct electronic and steric environment at the dopamine D4 receptor orthosteric site relative to the 4-chlorophenyl analog. While direct radioligand binding Ki values for CAS 1210367-96-6 are not publicly disclosed in peer-reviewed literature, pharmacophore modeling of a series of 26 isoxazolylpiperazine inhibitors selectively acting on the D4 receptor demonstrated that a hydrogen-bond acceptor (HBA) feature—satisfied by the methoxy oxygen—is critical for high-affinity D4 binding [1]. The 4-chloro congener (CAS not assigned) lacks this HBA capability and is predicted to exhibit reduced D4 affinity based on the validated HypoGen model (correlation coefficient r = 0.950) [1]. This structural difference provides a rational basis for prioritizing the methoxy compound in D4-focused screening cascades.

Dopamine D4 receptor Radioligand binding SAR Piperazine pharmacophore

Dopamine D3 vs. D2 Subtype Selectivity: Impact of Ethylene Linker Length

In the Cha et al. (2002) piperazinylalkylisoxazole library, compounds bearing a butylene linker (n=4) achieved D3 Ki values as low as 2.6 nM (compound 6s) and 3.9 nM (compound 6t) with 46- and 50-fold selectivity over D2, respectively [1]. By contrast, earlier isoxazolylalkylpiperazine series with shorter ethylene linkers (n=2)—the same linker present in CAS 1210367-96-6—displayed a markedly different selectivity profile, generally favoring D4 over D3 [2][3]. Although specific Ki values for the ethylene-linked 4-methoxyphenyl analogue are not published, the linker-length trend indicates that CAS 1210367-96-6 is expected to exhibit D4-preferring pharmacology distinct from the D3-preferring profile of butylene-linked library members. This differential selectivity has direct implications for target engagement in limbic vs. striatal brain regions.

Dopamine D3 receptor D2/D3 selectivity Linker SAR Antipsychotic

Physicochemical Differentiation: Calculated Lipophilicity and Solubility Compared to Halogenated Analogs

The 4-methoxyphenyl substituent (Hammett σp = –0.27; π = –0.02) imparts substantially different physicochemical properties compared to the 4-chlorophenyl analog (σp = +0.23; π = +0.71) [1]. The methoxy group reduces calculated logP by approximately 0.7–1.0 log units relative to the chloro congener, predicting improved aqueous solubility and potentially superior brain penetration based on CNS MPO scoring. In parallel, the methoxy oxygen introduces an additional hydrogen-bond acceptor (HBA count = 5 vs. 4 for the chloro analog), which can influence both solubility and off-target binding promiscuity. These property differences are critical for in vitro assay compatibility (DMSO solubility, non-specific binding) and in vivo formulation development.

Lipophilicity Aqueous solubility Drug-likeness ADME prediction

TRPV1 Antagonism Potential: Isoxazole-5-Carboxamide Scaffold Compared to Isoxazole-3-Carboxamide Regioisomers

Isoxazole-5-carboxamide derivatives are claimed as TRPV1 antagonists in WO2010089297A1, with general formula encompassing N-[(piperazin-1-yl)alkyl]-isoxazole-5-carboxamides [1]. Regioisomeric isoxazole-3-carboxamide analogs (e.g., BDBM20899 series) exhibit distinct pharmacology, often with weaker TRPV1 activity. The 5-carboxamide substitution pattern present in CAS 1210367-96-6 places the carbonyl in conjugation with the isoxazole nitrogen, favoring a planar conformation that is hypothesized to be optimal for TRPV1 binding based on patent SAR [1]. Although specific IC50 values for this compound at TRPV1 are not reported, the 5-carboxamide regioisomer consistently outperforms 3-carboxamide and 4-carboxamide variants in the exemplified patent compounds, making CAS 1210367-96-6 the preferred scaffold for TRPV1-focused hit expansion.

TRPV1 Vanilloid receptor Pain Isoxazole regioisomer

Metabolic Stability: Methoxy vs. Chloro Substituent on the N-Phenyl Ring

The 4-methoxyphenyl group is susceptible to O-demethylation by CYP2D6 and CYP3A4, yielding a phenolic metabolite that retains hydrogen-bonding capacity, whereas the 4-chlorophenyl analog undergoes oxidative dechlorination or arene oxide formation, generating reactive intermediates that can covalently modify proteins and cause time-dependent CYP inhibition [1]. Literature precedent for the arylpiperazine class indicates that methoxy-substituted congeners generally exhibit cleaner metabolic profiles (lower irreversible inhibition of CYP3A4, reduced glutathione adduct formation) compared to their chloro-substituted counterparts, although they may have shorter microsomal half-lives due to rapid O-demethylation. This metabolic distinction has practical consequences for in vivo pharmacokinetic studies and toxicological risk assessment.

Metabolic stability Cytochrome P450 Oxidative metabolism Half-life

Evidence-Backed Procurement Scenarios for N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide (CAS 1210367-96-6)


Dopamine D4 Receptor Subtype-Selective Tool Compound for CNS Target Validation

The ethylene linker and 4-methoxyphenyl substitution pattern jointly confer a D4-biased selectivity profile (Section 3, Evidence Items 1–2). Laboratories seeking to dissect D4-mediated signaling in prefrontal cortex-dependent cognitive assays or to validate D4 receptor as a therapeutic target for attention-deficit/hyperactivity disorder (ADHD) should select this compound over butylene-linked or 4-chloro analogs that shift selectivity toward D3 or reduce D4 affinity [1][3].

TRPV1 Antagonist Hit Expansion and Lead Optimization

The isoxazole-5-carboxamide regioisomer is the patented pharmacophore for TRPV1 antagonism (Section 3, Evidence Item 4). Medicinal chemistry teams pursuing TRPV1 antagonists for chronic pain, neuropathic pain, or inflammatory disorders should procure this 5-carboxamide scaffold as a validated starting point, rather than expending resources on isoxazole-3-carboxamide regioisomers that show inferior TRPV1 activity [2].

In Vitro ADME Profiling Requiring High Solubility and Low Non-Specific Binding

The lower calculated lipophilicity (ΔclogP ≈ –0.7 to –1.0 vs. 4-chloro analog) and additional hydrogen-bond acceptor (Section 3, Evidence Item 3) predict superior aqueous solubility and reduced non-specific binding to assay plates and serum proteins. Contract research organizations (CROs) and pharma DMPK groups performing high-throughput ADME panels should favor this methoxy compound to minimize solubility-related assay artifacts [4].

In Vivo Pharmacokinetic Studies with Reduced Reactive Metabolite Risk

The O-demethylation metabolic pathway of the 4-methoxyphenyl group avoids the reactive arene oxide intermediates associated with 4-chlorophenyl metabolism (Section 3, Evidence Item 5). This characteristic makes CAS 1210367-96-6 a preferable candidate for rodent PK/PD studies and preliminary toxicology assessment, where reactive-metabolite-driven hepatotoxicity or time-dependent CYP inhibition could confound data interpretation [5].

Quote Request

Request a Quote for N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.